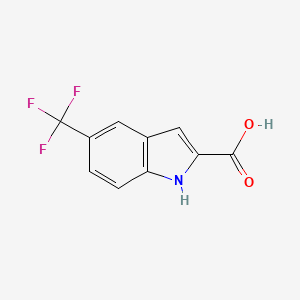

5-(trifluoromethyl)-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(trifluoromethyl)-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c11-10(12,13)6-1-2-7-5(3-6)4-8(14-7)9(15)16/h1-4,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRRCNKOGMDNSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589598 | |

| Record name | 5-(Trifluoromethyl)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496946-78-2 | |

| Record name | 5-(Trifluoromethyl)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-TRIFLUOROMETHYL-1H-INDOLE-2-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis Protocol for 5-(Trifluoromethyl)-1H-indole-2-carboxylic acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The document outlines a detailed two-step synthetic protocol, starting from commercially available 4-(trifluoromethyl)aniline. It includes quantitative data, detailed experimental procedures, and visualizations of the synthetic pathway and a relevant biological signaling pathway where indole-2-carboxylic acid derivatives have shown significant activity.

Introduction

5-(Trifluoromethyl)-1H-indole-2-carboxylic acid is a fluorinated heterocyclic compound of significant interest in the development of novel therapeutic agents. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide details a reliable and reproducible synthesis route, proceeding through the formation of the key intermediate, 5-(trifluoromethyl)isatin.

Synthetic Pathway Overview

The synthesis of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid is primarily achieved through a two-step process:

-

Step 1: Synthesis of 5-(Trifluoromethyl)isatin from 4-(trifluoromethyl)aniline via the Sandmeyer isatin synthesis.

-

Step 2: Conversion of 5-(Trifluoromethyl)isatin to 5-(trifluoromethyl)-1H-indole-2-carboxylic acid through a reductive ring-opening and rearrangement.

Experimental Protocols

Step 1: Synthesis of 5-(Trifluoromethyl)isatin

This procedure is adapted from the Sandmeyer isatin synthesis.[1][2][3][4]

Materials:

-

4-(Trifluoromethyl)aniline

-

Chloral hydrate

-

Hydroxylamine hydrochloride

-

Concentrated hydrochloric acid

-

Sodium sulfate

-

Concentrated sulfuric acid

-

Ethanol (for recrystallization)

-

Distilled water

Procedure:

-

Preparation of the Isonitrosoacetanilide Intermediate:

-

In a suitable reaction vessel, dissolve chloral hydrate in distilled water.

-

Add anhydrous sodium sulfate to the solution and stir until dissolved.

-

In a separate beaker, dissolve 4-(trifluoromethyl)aniline in a minimal amount of concentrated hydrochloric acid and add this to the chloral hydrate solution.

-

To this mixture, add a solution of hydroxylamine hydrochloride in water.

-

Heat the reaction mixture to reflux for a specified time.

-

Cool the mixture to room temperature, which should result in the precipitation of the isonitrosoacetanilide intermediate.

-

Collect the precipitate by filtration and wash with cold water.

-

-

Cyclization to 5-(Trifluoromethyl)isatin:

-

Carefully add the dried isonitrosoacetanilide intermediate in portions to pre-warmed concentrated sulfuric acid, maintaining the temperature within a specific range.

-

After the addition is complete, continue to stir the mixture at an elevated temperature for a set duration to ensure complete cyclization.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.

-

The resulting precipitate is crude 5-(trifluoromethyl)isatin.

-

Collect the crude product by filtration, wash thoroughly with cold water until the washings are neutral, and dry.

-

Purify the crude product by recrystallization from ethanol to yield pure 5-(trifluoromethyl)isatin.

-

Step 2: Conversion of 5-(Trifluoromethyl)isatin to 5-(Trifluoromethyl)-1H-indole-2-carboxylic acid

This generalized procedure is based on the reduction of isatins to indole-2-carboxylic acids.

Materials:

-

5-(Trifluoromethyl)isatin

-

Sodium dithionite (Sodium hydrosulfite)

-

Sodium hydroxide

-

Hydrochloric acid

-

Distilled water

Procedure:

-

In a reaction flask, dissolve 5-(trifluoromethyl)isatin in an aqueous solution of sodium hydroxide.

-

Heat the solution to a specified temperature.

-

Gradually add sodium dithionite to the heated solution. The color of the reaction mixture will likely change.

-

After the addition is complete, maintain the reaction at the elevated temperature for a defined period to ensure complete reduction.

-

Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the crude 5-(trifluoromethyl)-1H-indole-2-carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Quantitative Data

The following tables summarize the key quantitative parameters for the synthesis.

Table 1: Reaction Conditions for the Synthesis of 5-(Trifluoromethyl)isatin

| Parameter | Value | Reference |

| Molar Ratio (4-(CF3)aniline : Chloral Hydrate) | 1 : 1 to 1 : 1.5 | [5] |

| Molar Ratio (4-(CF3)aniline : Hydroxylamine HCl) | 1 : 1 to 1 : 5 | [5] |

| Reflux Time (Isonitrosoacetanilide formation) | 10 - 120 min | [5] |

| Cyclization Temperature | 10 - 80 °C | [5] |

| Cyclization Time | 20 - 300 min | [5] |

| Recrystallization Solvent | 40 - 95% (v/v) Ethanol | [5] |

Table 2: Expected Yield and Purity

| Compound | Step | Typical Yield | Purity |

| 5-(Trifluoromethyl)isatin | 1 | High | High (after recrystallization) |

| 5-(Trifluoromethyl)-1H-indole-2-carboxylic acid | 2 | Moderate to Good | >95% (after recrystallization) |

Note: Specific yield for the conversion of 5-(trifluoromethyl)isatin was not found in the literature and is based on general isatin reduction reactions.

Biological Context and Signaling Pathway

Indole-2-carboxylic acid derivatives have emerged as a promising scaffold for the development of inhibitors targeting key enzymes in disease pathways. Notably, they have been investigated as inhibitors of HIV-1 integrase and as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[6][7][8]

Inhibition of HIV-1 Integrase

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus. It catalyzes the insertion of the viral DNA into the host cell's genome. Indole-2-carboxylic acid derivatives can chelate the essential Mg2+ ions in the active site of the integrase, thereby inhibiting its strand transfer activity.[6][7]

Dual Inhibition of IDO1 and TDO

IDO1 and TDO are enzymes involved in the kynurenine pathway of tryptophan metabolism. In the context of cancer, the upregulation of these enzymes in tumor cells and antigen-presenting cells leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and activation. This creates an immunosuppressive tumor microenvironment. Dual inhibitors based on the indole-2-carboxylic acid scaffold can block this pathway, thereby restoring T-cell function and promoting an anti-tumor immune response.[8]

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid. The described two-step synthesis is a practical approach for obtaining this valuable compound for research and development purposes. The outlined biological contexts highlight the potential of this scaffold in the design of novel therapeutics, particularly in the fields of virology and oncology. Researchers are encouraged to use this guide as a foundation for their synthetic efforts and further exploration of the pharmacological potential of this class of molecules.

References

- 1. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs [mdpi.com]

- 6. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US4485241A - Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia - Google Patents [patents.google.com]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Physicochemical Properties of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid, a versatile building block in medicinal chemistry. Due to the limited availability of experimentally determined data for this specific compound in publicly accessible literature, this guide also includes predicted values and data from structurally similar compounds to provide a comparative context. Furthermore, it outlines general experimental protocols for the synthesis and characterization of such molecules and explores the biological relevance of its derivatives, focusing on the inhibition of microsomal triglyceride transfer protein (MTP).

Core Physicochemical Data

The following table summarizes the available physicochemical data for 5-(trifluoromethyl)-1H-indole-2-carboxylic acid. It is important to note that many of the quantitative values are either predicted or derived from similar compounds due to a lack of direct experimental measurements in the reviewed literature.

| Property | Value | Source/Comment |

| IUPAC Name | 5-(trifluoromethyl)-1H-indole-2-carboxylic acid | |

| CAS Number | 496946-78-2 | [1][2] |

| Molecular Formula | C₁₀H₆F₃NO₂ | [1][2] |

| Molecular Weight | 229.16 g/mol | [1][2] |

| Physical State | Solid | [1] |

| Melting Point | Data not available | For comparison, 5-(trifluoromethyl)pyridine-2-carboxylic acid has a melting point of 135-137 °C.[3] |

| Boiling Point | Data not available | For comparison, the predicted boiling point of 5-(trifluoromethyl)pyridine-2-carboxylic acid is 273.7±40.0 °C.[3] |

| pKa | Data not available | For comparison, the predicted pKa of 5-(trifluoromethyl)pyridine-2-carboxylic acid is 3.13±0.10.[3] |

| logP | Data not available | The trifluoromethyl group is known to enhance lipophilicity.[4] |

| Water Solubility | Data not available | For comparison, 5-(trifluoromethyl)pyridine-2-carboxylic acid is described as slightly soluble in water.[3] |

Experimental Protocols

General Synthesis of 5-substituted-1H-indole-2-carboxylic acids

A common route for the synthesis of 5-substituted indole-2-carboxylic acids is the Fischer indole synthesis.[5] This method involves the reaction of a substituted phenylhydrazine with a pyruvate derivative, followed by cyclization under acidic conditions.

Workflow for the Synthesis of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid:

Determination of Physicochemical Properties

Standard laboratory procedures can be employed to determine the key physicochemical properties.

Workflow for Experimental Property Determination:

Biological Activity and Signaling Pathway Involvement

While direct biological activity data for 5-(trifluoromethyl)-1H-indole-2-carboxylic acid is scarce, a notable derivative, dirlotapide , has been identified as a potent inhibitor of the microsomal triglyceride transfer protein (MTP).[6] Dirlotapide is a complex amide synthesized from the parent carboxylic acid.[6] MTP plays a crucial role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins in the liver and intestines.[7][8][9]

Inhibition of MTP blocks the loading of triglycerides onto nascent apoB, thereby preventing the formation of very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine.[10][11] This leads to a reduction in the secretion of these lipoproteins into the bloodstream, ultimately lowering plasma levels of triglycerides and cholesterol.[10][11] This mechanism of action has been explored for the treatment of obesity and hyperlipidemia.[12]

Signaling Pathway of MTP Inhibition:

Conclusion

5-(Trifluoromethyl)-1H-indole-2-carboxylic acid is a valuable synthon in drug discovery, largely owing to the influence of the trifluoromethyl group on the electronic and pharmacokinetic properties of the resulting molecules. While comprehensive experimental data on the parent compound is limited, the biological activity of its derivatives, such as the MTP inhibitor dirlotapide, highlights the potential of this chemical scaffold. Further experimental characterization of the core molecule is warranted to fully elucidate its properties and expand its utility in the development of novel therapeutics.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. calpaclab.com [calpaclab.com]

- 3. 5-(Trifluoromethyl)pyridine-2-carboxylic acid CAS#: 80194-69-0 [m.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. In vitro and in vivo profile of 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Microsomal Triglyceride Transfer Protein: From Lipid Metabolism to Metabolic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microsomal triglyceride transfer protein - Wikipedia [en.wikipedia.org]

- 10. What are MTTP inhibitors and how do they work? [synapse.patsnap.com]

- 11. login.medscape.com [login.medscape.com]

- 12. Dirlotapide, a U.S. Food and Drug Administration-Approved First-in-Class Obesity Drug for Dogs—Will Humans Be Next? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(Trifluoromethyl)-1H-indole-2-carboxylic Acid (CAS: 496946-78-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)-1H-indole-2-carboxylic acid is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and the incorporation of a trifluoromethyl (-CF3) group at the 5-position imparts unique physicochemical properties that can enhance a molecule's therapeutic potential. The strong electron-withdrawing nature of the trifluoromethyl group can influence the acidity of the carboxylic acid, modulate the electron density of the indole ring, and improve metabolic stability and lipophilicity, thereby favorably impacting the pharmacokinetic and pharmacodynamic profiles of derivative compounds.

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid, with a focus on its role as a versatile intermediate in the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid is presented in the table below.

| Property | Value | Reference |

| CAS Number | 496946-78-2 | [1] |

| Molecular Formula | C₁₀H₆F₃NO₂ | [1] |

| Molecular Weight | 229.16 g/mol | |

| Appearance | Solid | |

| Purity | ≥97% | [2] |

| Canonical SMILES | O=C(O)C1=CC2=CC(C(F)(F)F)=CC=C2N1 | [1] |

| InChI | InChI=1S/C10H6F3NO2/c11-10(12,13)6-1-2-7-5(3-6)4-8(14-7)9(15)16/h1-4,14H,(H,15,16) | [1] |

| InChI Key | FYRRCNKOGMDNSI-UHFFFAOYSA-N | [1] |

Synthesis

Conceptual Synthetic Pathways

a) Reissert Indole Synthesis

The Reissert indole synthesis involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization.[3][4][5][6] For the synthesis of the title compound, the starting material would be 2-nitro-4-(trifluoromethyl)toluene.

Caption: Reissert Synthesis Approach.

b) Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[7][8] To synthesize the ester precursor of the title compound, 4-(trifluoromethyl)phenylhydrazine would be reacted with an appropriate pyruvate derivative, such as ethyl pyruvate, followed by cyclization and subsequent hydrolysis.

Caption: Fischer Synthesis Approach.

Spectroscopic Data (Predicted and Analog-Based)

While experimental spectra for 5-(trifluoromethyl)-1H-indole-2-carboxylic acid are not widely published, the expected spectral characteristics can be inferred from the known spectra of similar indole-2-carboxylic acid derivatives and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons. The proton at the 3-position will likely appear as a singlet. The protons on the benzene ring will exhibit splitting patterns consistent with a 1,2,4-trisubstituted system, with coupling to the fluorine atoms of the -CF₃ group potentially observable. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm), and the NH proton of the indole ring will also be a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the ten carbon atoms. The carbonyl carbon of the carboxylic acid will be in the downfield region (around 160-170 ppm). The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands for the functional groups present:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1680-1710 cm⁻¹.

-

An N-H stretching band for the indole ring, typically around 3300-3500 cm⁻¹.

-

Strong C-F stretching bands associated with the trifluoromethyl group, usually found in the 1000-1350 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak at m/z 229. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the trifluoromethyl group (-CF₃, 69 Da).

Applications in Drug Discovery and Organic Synthesis

5-(Trifluoromethyl)-1H-indole-2-carboxylic acid serves as a key starting material for the synthesis of a variety of biologically active molecules. Its utility is demonstrated in the preparation of enzyme inhibitors and other potential therapeutic agents.

Synthesis of a Microsomal Triglyceride Transfer Protein (MTP) Inhibitor

This compound is a precursor in the synthesis of dirlotapide, a microsomal triglyceride transfer protein (MTP) inhibitor developed for the management of obesity in dogs.[9]

Precursor for Anti-Trypanosoma cruzi Agents

Derivatives of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid have been investigated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.

Scaffold for HIV-1 Integrase Inhibitors

The indole-2-carboxylic acid scaffold is being explored for the development of novel HIV-1 integrase strand transfer inhibitors.[1] The trifluoromethyl substituent at the 5-position can be a key feature in optimizing the potency and pharmacokinetic properties of these inhibitors.

Experimental Protocols

The following is a detailed experimental protocol for the use of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid in the synthesis of an amide derivative, as reported in the development of anti-Trypanosoma cruzi agents.

Synthesis of N-(4-(Methylsulfonamido)benzyl)-5-(trifluoromethyl)-1H-indole-2-carboxamide

Caption: Amide Coupling Workflow.

Procedure:

To a solution of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid (69 mg, 0.30 mmol) and N-(4-(aminomethyl)phenyl)methanesulfonamide hydrochloride (85 mg, 0.36 mmol) in a suitable solvent such as dimethylformamide (DMF), a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., diisopropylethylamine) are added. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography (FCC) on silica gel, typically using a gradient of methanol in dichloromethane, to yield the title compound as a white solid (71 mg, 58% yield).

Characterization Data for the Product:

-

¹H NMR (250 MHz, DMSO-d₆): δ 12.06 (s, 1H), 9.67 (s, 1H), 9.17 (t, J = 5.9 Hz, 1H), 8.07 (s, 1H), 7.60 (d, J = 8.7 Hz, 1H), 7.46 (dd, J = 8.8, 1.8 Hz, 1H), 7.31 (d, J = 8.3 Hz, 3H), 7.18 (d, J = 8.5 Hz, 2H), 4.47 (d, J = 5.8 Hz, 2H), 2.95 (s, 3H).

Conclusion

5-(Trifluoromethyl)-1H-indole-2-carboxylic acid is a valuable and versatile building block in modern medicinal chemistry. The presence of the trifluoromethyl group at the 5-position of the indole ring provides a powerful tool for modulating the physicochemical and pharmacological properties of lead compounds. Its utility in the synthesis of enzyme inhibitors and other therapeutic candidates highlights its importance for researchers and professionals in the field of drug development. Further exploration of its synthetic accessibility and biological applications is likely to yield novel and effective therapeutic agents.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Indole-2-carboxylic acid(1477-50-5) 13C NMR spectrum [chemicalbook.com]

- 3. Reissert Indole Synthesis [drugfuture.com]

- 4. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. In vitro and in vivo profile of 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Frontier: A Technical Guide to Trifluoromethyl Indole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into the indole scaffold has emerged as a powerful tool in medicinal chemistry, significantly enhancing the therapeutic potential of this privileged heterocyclic motif. The unique electronic properties of the CF3 group, including its high electronegativity and lipophilicity, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, leading to improved metabolic stability, enhanced binding affinity to biological targets, and increased cell permeability. This technical guide provides an in-depth exploration of the diverse biological activities of trifluoromethyl indole derivatives, focusing on their anticancer, anti-HIV, and antimicrobial properties. It offers a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to support further research and development in this promising area.

Quantitative Biological Activity Data

The following tables summarize the reported biological activities of various trifluoromethyl indole derivatives, providing a comparative overview of their potency across different therapeutic areas.

Table 1: Anticancer Activity of Trifluoromethyl Indole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Trifluoromethyl-isoxazole derivative | MCF-7 (Breast) | 2.63 | [1] |

| 4-Trifluoromethyl-isoxazole derivative | 4T1 (Breast) | - | [1] |

| 4-Trifluoromethyl-isoxazole derivative | PC-3 (Prostate) | - | [1] |

| Bisindole with 4-trifluoromethyl substituent | HepG2 (Liver) | 7.37 | [2] |

| Indole-sulfonamide derivative 36 | HuCCA-1 (Cholangiocarcinoma) | 9.69 | [2] |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine 3b | A375 (Melanoma) | Strong cytotoxic effect | [3] |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine 3b | C32 (Melanoma) | Strong cytotoxic effect | [3] |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine 3b | DU145 (Prostate) | Strong cytotoxic effect | [3] |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine 3b | MCF-7 (Breast) | Strong cytotoxic effect | [3] |

Table 2: Anti-HIV Activity of Trifluoromethyl Indole Derivatives

| Compound/Derivative | HIV Strain | Cell Line | EC50 (µM) | IC50 (µM) | Reference |

| Pyrrolobenzoxazepinone 16e | HIV-1 (AZT-sensitive) | MT-4 | - | 0.25 | [4] |

| C2/C7 doubly arylated tetrapodal derivative 33 (AL-518) | HIV-1 | MT-4 | 0.006 | - | [5] |

| 1,2,4-triazole phenylalanine derivative d19 | HIV-1 | MT-4 | 2.69 | - | [6] |

| 1,2,4-triazole phenylalanine derivative d19 | HIV-2 | MT-4 | 2.69 | - | [6] |

Table 3: Antimicrobial Activity of Trifluoromethyl Indole Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| N-(trifluoromethyl)phenyl pyrazole derivative 13 | MRSA | 3.12 | [7] |

| N-(trifluoromethyl)phenyl pyrazole derivative 25 | S. aureus (3/5 strains) | 0.78 | [7] |

| N-(trifluoromethyl)phenyl pyrazole derivative 25 | S. epidermidis | 1.56 | [7] |

| N-(trifluoromethyl)phenyl pyrazole derivative 25 | E. faecium | 0.78 | [7] |

| Indole-triazole derivative | S. aureus | 3.125-50 | [8] |

| Indole-triazole derivative | MRSA | 3.125-50 | [8] |

| Indole-triazole derivative | E. coli | 3.125-50 | [8] |

| Indole-triazole derivative | B. subtilis | 3.125-50 | [8] |

| Indole-triazole derivative | C. albicans | 3.125-50 | [8] |

| Indole-triazole derivative | C. krusei | 3.125-50 | [8] |

| 4-amino substituted 2,8-bis(trifluoromethyl)quinoline 1 | M. tuberculosis H37Rv | 3.13 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of trifluoromethyl indole derivatives.

Synthesis of 2-(Trifluoromethyl)indoles

A common method for the synthesis of 2-(trifluoromethyl)indoles involves a domino trifluoromethylation/cyclization of 2-alkynylanilines.[10]

Materials:

-

2-Alkynylaniline substrate

-

Fluoroform-derived CuCF3 reagent

-

N-tosyl or N-mesyl protecting group

-

Solvent (e.g., DMF)

-

Additives (e.g., TMEDA)

Procedure:

-

To a solution of the N-protected 2-alkynylaniline in the chosen solvent, add the CuCF3 reagent and any additives.

-

Heat the reaction mixture to the appropriate temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to obtain the desired 2-(trifluoromethyl)indole.[10]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[11][12][13][14]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete culture medium

-

96-well microtiter plates

-

Trifluoromethyl indole derivative (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[15]

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include vehicle-treated cells as a negative control and a known anticancer drug as a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[11]

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

In Vitro Anti-HIV Activity Assay using MT-4 Cells

MT-4 cells, a human T-cell line, are highly susceptible to HIV infection and are commonly used to screen for anti-HIV compounds.[16][17][18]

Materials:

-

MT-4 cells

-

Complete culture medium

-

HIV-1 virus stock (e.g., IIIB or NL4-3 strain)

-

96-well microtiter plates

-

Trifluoromethyl indole derivative (test compound)

-

Cell viability reagent (e.g., MTT)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well.[16]

-

Compound Addition: Add serial dilutions of the test compound to the wells.

-

Virus Infection: Infect the cells with the HIV-1 virus stock at a predetermined multiplicity of infection (MOI). Include uninfected cells as a negative control and infected, untreated cells as a positive control.

-

Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.[16]

-

Assessment of Cytopathic Effect: After incubation, assess the cytopathic effect of the virus by measuring cell viability using the MTT assay as described previously.

-

Data Analysis: Calculate the percentage of protection from virus-induced cell death for each concentration of the test compound. Determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values. The selectivity index (SI), calculated as CC50/EC50, is used to evaluate the therapeutic window of the compound.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.[19]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

96-well microtiter plates

-

Trifluoromethyl indole derivative (test compound)

-

Positive control antibiotic/antifungal

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the broth medium.

-

Serial Dilution of Compound: Prepare two-fold serial dilutions of the test compound in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density using a microplate reader. The MIC is the lowest concentration of the compound at which there is no visible growth.[19]

Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activity of trifluoromethyl indole derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AID 106040 - IC50 value determined from the inhibition of HIV strain AZT-sensitive activity tested on MT-4 cell lines. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Double Arylation of the Indole Side Chain of Tri- and Tetrapodal Tryptophan Derivatives Renders Highly Potent HIV-1 and EV-A71 Entry Inhibitors† - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel 1,2,4-triazole phenylalanine derivatives targeting an unexplored region within the interprotomer pocket of the HIV capsid protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. turkjps.org [turkjps.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

In-Depth Technical Guide: 5-(Trifluoromethyl)-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)-1H-indole-2-carboxylic acid is a fluorinated heterocyclic compound that has garnered significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and the incorporation of a trifluoromethyl group at the 5-position can substantially enhance key pharmaceutical properties. This strategic fluorination is known to improve metabolic stability, increase lipophilicity, and modulate the electronic characteristics of the indole ring system, often leading to enhanced binding affinity and efficacy for various biological targets. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, biological activities, and experimental evaluation of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid and its derivatives.

Physicochemical Properties

The fundamental properties of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid are summarized below. This data is crucial for its application in chemical synthesis and biological assays.

| Property | Value | Reference |

| Molecular Weight | 229.158 g/mol | [1][2] |

| Molecular Formula | C₁₀H₆F₃NO₂ | [1][2] |

| CAS Number | 496946-78-2 | [1][2] |

| Appearance | Solid | [1] |

| Purity | Typically ≥97% | [2] |

| IUPAC Name | 5-(trifluoromethyl)-1H-indole-2-carboxylic acid | [1] |

| Canonical SMILES | O=C(O)C1=CC2=CC(C(F)(F)F)=CC=C2N1 | [1] |

Synthesis and Derivatization

5-(Trifluoromethyl)-1H-indole-2-carboxylic acid serves as a versatile building block in organic synthesis. The carboxylic acid moiety at the 2-position is readily functionalized, allowing for the creation of a diverse library of derivatives. Common synthetic transformations include amidation and esterification to introduce various side chains, which is a key strategy in tuning the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.

A general workflow for the derivatization of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid is depicted below.

Biological Activity and Therapeutic Potential

Derivatives of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid have demonstrated significant activity against a range of therapeutic targets. The trifluoromethyl group often plays a crucial role in the observed potency. The table below summarizes some of the key biological activities and associated targets for derivatives of this scaffold.

| Biological Target/Activity | Derivative Class | Key Findings | Reference |

| Antiplasmodial Activity | Indole-2-carboxamides | The 5-trifluoromethyl substitution was well-tolerated and resulted in potent antiplasmodial activity against P. falciparum. | |

| Dual EGFR/CDK2 Inhibition | 5-Substituted-indole-2-carboxamides | 3-Ethyl-N-(4-morpholinophenethyl)-5-(trifluoromethyl)-1H-indole-2-carboxamide showed potent antiproliferative action and inhibited both EGFR and CDK2. | |

| HIV-1 Integrase Inhibition | Indole-2-carboxylic acid derivatives | The indole-2-carboxylic acid scaffold is a promising starting point for the development of HIV-1 integrase inhibitors. | [3][4][5] |

| Anti-Trypanosoma cruzi Activity | 1H-Indole-2-carboxamides | N-(4-(Methylsulfonamido)benzyl)-5-(trifluoromethyl)-1H-indole-2-carboxamide was synthesized and evaluated for its activity against T. cruzi. | [6][7] |

Signaling Pathways

The diverse biological activities of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid derivatives implicate their interaction with several critical signaling pathways. For instance, its role as a dual inhibitor of EGFR and CDK2 suggests a mechanism of action that disrupts key cell cycle and proliferation pathways in cancer cells.

Experimental Protocols

Synthesis of N-(4-(Methylsulfonamido)benzyl)-5-(trifluoromethyl)-1H-indole-2-carboxamide

This protocol describes the synthesis of an amide derivative of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid, which has been investigated for its anti-Trypanosoma cruzi activity.[6][7]

Materials:

-

5-(Trifluoromethyl)-1H-indole-2-carboxylic acid

-

N-(4-(Aminomethyl)phenyl)methanesulfonamide hydrochloride

-

Amine coupling reagents (e.g., HATU, HOBt)

-

Tertiary amine base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF)

-

Standard laboratory glassware and purification apparatus (e.g., flash chromatography system)

Procedure:

-

To a solution of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add N-(4-(aminomethyl)phenyl)methanesulfonamide hydrochloride (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-(methylsulfonamido)benzyl)-5-(trifluoromethyl)-1H-indole-2-carboxamide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of compounds against the EGFR kinase.

Materials:

-

Recombinant human EGFR (active kinase domain)

-

Test compound (e.g., a derivative of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid)

-

Control inhibitor (e.g., Erlotinib)

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP (Adenosine 5'-triphosphate)

-

Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

96-well or 384-well white, flat-bottom plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of the test compound in kinase assay buffer.

-

In a 96-well plate, add the diluted test compound, control inhibitor, or vehicle (DMSO) to the appropriate wells.

-

Add the recombinant EGFR enzyme to each well, except for the "no enzyme" blank controls.

-

Initiate the kinase reaction by adding a master mix containing the peptide substrate and ATP to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves a two-step process of depleting the remaining ATP and then converting the generated ADP to ATP, which is quantified via a luciferase-based luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to the positive control (enzyme with vehicle).

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Conclusion

5-(Trifluoromethyl)-1H-indole-2-carboxylic acid is a valuable and versatile scaffold in modern drug discovery. Its unique physicochemical properties, conferred by the trifluoromethyl group, make it an attractive starting point for the synthesis of novel therapeutic agents. The diverse biological activities of its derivatives, ranging from anticancer to anti-infective, highlight the broad potential of this chemical class. The experimental protocols and pathway analyses provided in this guide serve as a foundational resource for researchers engaged in the exploration and development of new drugs based on the 5-(trifluoromethyl)-1H-indole-2-carboxylic acid core.

References

- 1. rsc.org [rsc.org]

- 2. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. promega.com [promega.com]

- 7. researchgate.net [researchgate.net]

Solubility Profile of 5-(Trifluoromethyl)-1H-indole-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid in organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a predictive solubility framework based on structural analogs and established physicochemical principles. Furthermore, a detailed experimental protocol for accurate solubility determination is provided to empower researchers to generate precise data for their specific applications.

Introduction

5-(Trifluoromethyl)-1H-indole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The indole core is a common motif in biologically active molecules, and the trifluoromethyl group can enhance properties such as lipophilicity and metabolic stability. Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and application in drug discovery and development.

Predicted Solubility in Organic Solvents

Based on these structural features, the following table provides a predicted solubility profile. It is crucial to note that these are estimations and should be confirmed by experimental data.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | The carboxylic acid and indole N-H groups can form strong hydrogen bonds with protic solvents, facilitating dissolution. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High to Moderate | Highly polar nature and ability to act as hydrogen bond acceptors allow for effective solvation of the polar functional groups. Solubility in ACN might be slightly lower compared to DMSO and DMF. |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate to Low | These solvents have moderate polarity and can act as hydrogen bond acceptors, but the interactions are generally weaker than with protic or highly polar aprotic solvents. |

| Halogenated | Dichloromethane (DCM), Chloroform | Low | The overall polarity of the molecule may not be sufficient for high solubility in these less polar solvents, although some interaction with the aromatic ring is possible. |

| Aromatic | Toluene, Benzene | Low to Very Low | While π-π stacking interactions between the indole ring and the aromatic solvent can occur, the polar carboxylic acid group will significantly limit solubility in these non-polar environments. |

| Aliphatic | Hexanes, Heptane | Very Low | As highly non-polar solvents, hexanes and heptane are poor solvents for polar molecules like 5-(trifluoromethyl)-1H-indole-2-carboxylic acid. |

Experimental Protocol for Quantitative Solubility Determination

The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. The following protocol is adapted for the analysis of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid.

Materials and Equipment

-

5-(trifluoromethyl)-1H-indole-2-carboxylic acid (high purity, >98%)

-

Analytical grade organic solvents

-

Analytical balance (precision ± 0.01 mg)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Calibrated pipettes and syringes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

-

Volumetric flasks

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Weigh an excess amount of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid (e.g., 5-10 mg) into a series of vials. The presence of undissolved solid at the end of the experiment is essential.

-

Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours). It is advisable to conduct a preliminary time-course experiment to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, visually confirm the presence of excess solid in each vial.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

-

Sample Collection and Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filter the supernatant through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid of known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

-

Analyze the diluted sample solutions and determine their concentrations from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining solubility via the shake-flask method.

Role in Chemical Synthesis

5-(Trifluoromethyl)-1H-indole-2-carboxylic acid is a versatile building block in organic synthesis, particularly for the development of new pharmaceutical agents. The following diagram illustrates its potential synthetic transformations.

Caption: Synthetic utility of 5-(Trifluoromethyl)-1H-indole-2-carboxylic acid.

Conclusion

While quantitative solubility data for 5-(trifluoromethyl)-1H-indole-2-carboxylic acid in organic solvents is not extensively documented, a predictive understanding based on its molecular structure provides a valuable starting point for experimental design. The compound is anticipated to exhibit higher solubility in polar protic and aprotic solvents and limited solubility in non-polar media. For applications requiring precise solubility information, the provided shake-flask experimental protocol offers a robust methodology. A thorough understanding and experimental determination of the solubility of this compound will enable scientists to optimize its handling, formulation, and application in their research and development endeavors.

Spectroscopic Data and Experimental Protocols for 5-(trifluoromethyl)-1H-indole-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-(trifluoromethyl)-1H-indole-2-carboxylic acid. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar molecules and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included to facilitate the characterization of this and similar compounds in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-(trifluoromethyl)-1H-indole-2-carboxylic acid (CAS: 496946-78-2, Molecular Formula: C₁₀H₆F₃NO₂). These predictions are derived from the known spectral characteristics of the indole nucleus, the carboxylic acid functional group, and the influence of the electron-withdrawing trifluoromethyl group.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | -COOH |

| ~12.0 | br s | 1H | N-H |

| ~8.0 | s | 1H | H-4 |

| ~7.7 | d | 1H | H-6 |

| ~7.5 | d | 1H | H-7 |

| ~7.3 | s | 1H | H-3 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The broad singlets for the carboxylic acid and N-H protons are due to hydrogen bonding and exchange phenomena.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Carboxylic Acid) |

| ~138 | C-7a |

| ~130 | C-2 |

| ~127 (q, J ≈ 32 Hz) | C-5 |

| ~125 | C-3a |

| ~124 (q, J ≈ 272 Hz) | -CF₃ |

| ~122 | C-6 |

| ~118 | C-4 |

| ~113 | C-7 |

| ~105 | C-3 |

Note: The carbon attached to the -CF₃ group and the -CF₃ carbon itself will appear as quartets due to C-F coupling.

Table 3: Predicted IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3300 | Medium | N-H stretch |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1620, 1580, 1470 | Medium-Strong | C=C stretch (Aromatic) |

| ~1320 | Strong | C-F stretch |

| ~1250 | Medium | C-O stretch |

| ~1160, 1120 | Strong | C-F stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 229 | High | [M]⁺ (Molecular Ion) |

| 212 | Medium | [M-OH]⁺ |

| 184 | High | [M-COOH]⁺ |

| 164 | Medium | [M-COOH-HF]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe.

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the observation of the acidic N-H and COOH protons.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2 seconds, relaxation delay of 5 seconds, and 16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 250 ppm, acquisition time of 1 second, relaxation delay of 2 seconds, and 1024 scans.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation: Place a small amount of the solid 5-(trifluoromethyl)-1H-indole-2-carboxylic acid directly onto the ATR crystal.

-

Spectrum Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically performs a background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe for a solid sample.

-

Ionization: Volatilize the sample by heating the probe. In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion at a specific m/z value.

-

Data Processing: The instrument's software generates a mass spectrum, which is a plot of relative intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a synthesized chemical compound like 5-(trifluoromethyl)-1H-indole-2-carboxylic acid.

The Therapeutic Potential of Indole-2-Carboxylic Acids: A Technical Guide to Key Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Indole-2-carboxylic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the key therapeutic targets of this compound class, presenting quantitative data, experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to facilitate further research and drug development efforts.

Core Therapeutic Targets and Quantitative Data

The therapeutic utility of indole-2-carboxylic acids stems from their ability to interact with a diverse range of biological targets implicated in various pathologies, including cancer, neurodegenerative diseases, viral infections, and inflammatory conditions. The following table summarizes the key molecular targets and the corresponding inhibitory or antagonistic activities of representative indole-2-carboxylic acid derivatives.

| Target | Compound/Derivative | Activity | Value | Disease Relevance |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | 6-acetamido-indole-2-carboxylic acid derivative (9o-1) | IC50 | 1.17 µM | Cancer |

| Tryptophan 2,3-dioxygenase (TDO) | 6-acetamido-indole-2-carboxylic acid derivative (9o-1) | IC50 | 1.55 µM | Cancer |

| IDO1 and TDO | para-benzoquinone derivative (9p-O) | IC50 | Double-digit nM | Cancer |

| NMDA Receptor (Glycine Site) | Indole-2-carboxylic acid (I2CA) | IC50 | 105 µM | Neurological Disorders |

| NMDA Receptor (Glycine Site) | 5-Fluoro-I2CA | Ki | 15 µM | Neurological Disorders |

| NMDA Receptor (Glycine Site) | 5-F-Indole-2-carboxylic acid | IC50 | 61 µM | Neurological Disorders |

| NMDA Receptor (Glycine Site) | Tricyclic indole-2-carboxylic acid (3g, SM-31900) | Ki | 1.0 ± 0.1 nM | Neurological Disorders |

| HIV-1 Integrase | Indole-2-carboxylic acid | IC50 | 32.37 µM | HIV/AIDS |

| HIV-1 Integrase | Indole-2-carboxylic acid derivative (17a) | IC50 | 3.11 µM | HIV/AIDS |

| HIV-1 Integrase | Indole-2-carboxylic acid derivative (20a) | IC50 | 0.13 µM | HIV/AIDS |

| Cysteinyl Leukotriene Receptor 1 (CysLT1) | Indole derivative 1 | IC50 | 0.66 ± 0.19 µM | Asthma, Allergic Rhinitis |

| Cysteinyl Leukotriene Receptor 1 (CysLT1) | 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (17k) | IC50 | 0.0059 ± 0.0011 µM | Asthma, Allergic Rhinitis |

| Cysteinyl Leukotriene Receptor 2 (CysLT2) | 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (17k) | IC50 | 15 ± 4 µM | Inflammation |

| Tubulin Polymerization | 5-methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazide (9a) | EC50 | 0.1 µM | Cancer |

| Tubulin Polymerization | 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide (9b) | EC50 | 0.1 µM | Cancer |

| Growth Inhibition (T47D cells) | 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide (9b) | GI50 | 0.9 µM | Cancer |

| Mycobacterium tuberculosis (MmpL3) | Indoleamide analogue (8g) | MIC | 0.32 µM | Tuberculosis |

| Kinase Inhibition (EGFR, VEGFR-2, BRAFV600E) | Indole-2-carboxamide derivatives (Va-o) | GI50 | 26 nM - 86 nM | Cancer |

Key Signaling Pathways and Mechanisms of Action

IDO1/TDO Inhibition in Cancer Immunotherapy

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step of tryptophan catabolism along the kynurenine pathway.[1] In the tumor microenvironment, the upregulation of these enzymes leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress the anti-tumor immune response. Indole-2-carboxylic acid derivatives act as dual inhibitors of IDO1 and TDO, thereby restoring T-cell function and promoting immune-mediated tumor rejection.[1]

NMDA Receptor Antagonism in Neurological Disorders

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel crucial for synaptic plasticity and memory function.[2] However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in conditions like stroke and epilepsy.[2] Glycine acts as a co-agonist at a distinct site on the NMDA receptor, and its binding is necessary for channel activation.[3] Indole-2-carboxylic acid acts as a competitive antagonist at this glycine binding site, thereby inhibiting NMDA receptor function and offering a potential neuroprotective mechanism.[2][3]

HIV-1 Integrase Inhibition

HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus, as it catalyzes the insertion of the viral DNA into the host genome.[4][5] This process involves a strand transfer reaction that is dependent on the coordination of two magnesium ions (Mg2+) within the enzyme's active site.[5] Indole-2-carboxylic acid derivatives have been designed to chelate these magnesium ions, thereby inhibiting the strand transfer activity of HIV-1 integrase and blocking viral replication.[4][6]

Experimental Protocols

General Synthesis of Indole-2-Carboxamides

A common method for the synthesis of indole-2-carboxamide derivatives involves the coupling of a substituted indole-2-carboxylic acid with a desired amine.[7]

Materials:

-

Substituted indole-2-carboxylic acid

-

Amine hydrochloride (e.g., rimantadine hydrochloride)

-

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

Hydroxybenzotriazole hydrate (HOBt)

-

N,N-diisopropylethylamine (DIPEA)

-

Anhydrous solvent (e.g., Dichloromethane - DCM)

Protocol:

-

To a solution of the indole-2-carboxylic acid (1 equivalent) in anhydrous DCM, add EDC·HCl (1.5 equivalents), HOBt (1.2 equivalents), and DIPEA (2 equivalents).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the amine hydrochloride (1.2 equivalents) to the reaction mixture.

-

Continue stirring at room temperature overnight.

-

Upon completion (monitored by TLC), dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired indole-2-carboxamide.

In Vitro HIV-1 Integrase Strand Transfer Assay

The inhibitory activity of indole-2-carboxylic acid derivatives against HIV-1 integrase can be evaluated using a commercially available assay kit.

Materials:

-

Recombinant HIV-1 integrase

-

Donor DNA (oligonucleotide substrate)

-

Target DNA (oligonucleotide substrate)

-

Assay buffer containing Mg2+

-

Indole-2-carboxylic acid derivatives (test compounds)

-

Positive control inhibitor (e.g., Raltegravir)

-

Detection system (e.g., fluorescence-based)

Protocol:

-

Prepare a reaction mixture containing the assay buffer, donor DNA, and recombinant HIV-1 integrase.

-

Add varying concentrations of the test compounds or the positive control to the reaction mixture.

-

Incubate the mixture to allow for the 3'-processing of the donor DNA by the integrase.

-

Add the target DNA to the reaction mixture to initiate the strand transfer reaction.

-

Continue the incubation to allow for the integration of the processed donor DNA into the target DNA.

-

Stop the reaction and quantify the amount of strand transfer product using the detection system.

-

Calculate the IC50 values for the test compounds by plotting the percentage of inhibition against the compound concentration.

Conclusion

The indole-2-carboxylic acid scaffold serves as a privileged structure in drug discovery, giving rise to compounds with potent and diverse pharmacological activities. The ability of its derivatives to modulate key targets in cancer, neurological disorders, infectious diseases, and inflammatory conditions highlights its significant therapeutic potential. The data and methodologies presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic opportunities offered by this versatile class of molecules. Future efforts in structural optimization and mechanistic studies are warranted to translate the promising in vitro and in vivo activities of indole-2-carboxylic acid derivatives into novel clinical candidates.

References

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

structural characterization of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid

An In-depth Technical Guide to the Structural Characterization of 5-(trifluoromethyl)-1H-indole-2-carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(trifluoromethyl)-1H-indole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The indole core is a prevalent scaffold in numerous biologically active molecules, while the trifluoromethyl group at the 5-position can enhance crucial properties such as lipophilicity and metabolic stability. The carboxylic acid moiety at the 2-position serves as a versatile handle for synthetic modifications, making this molecule a valuable intermediate for the synthesis of complex chemical entities, including potential pharmaceutical candidates.

This guide provides a comprehensive overview of the key methodologies for the complete . While specific experimental data for this exact molecule is not extensively published, this document outlines standardized protocols and presents expected data based on the analysis of structurally analogous compounds.

Molecular Structure and Physicochemical Properties

The foundational step in characterizing any compound is to ascertain its basic molecular properties.

Caption: Molecular structure of the target compound.

Table 1: General Properties of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆F₃NO₂ | [1] |

| Molecular Weight | 229.16 g/mol | [2] |

| CAS Number | 496946-78-2 | [1][2] |

| Appearance | Expected to be a solid | [1] |

| IUPAC Name | 5-(trifluoromethyl)-1H-indole-2-carboxylic acid | [1] |

Crystallographic Characterization: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) provides unambiguous determination of the three-dimensional atomic arrangement, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Experimental Protocol

-

Crystal Growth: High-quality single crystals are paramount for successful SCXRD analysis.[3]

-

Method: Slow evaporation is a common technique for small organic molecules.[4][5]

-

Procedure:

-

Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).

-

Filter the solution into a clean vial to remove any particulate matter.

-

Cover the vial with a cap containing a small pinhole to allow for slow evaporation of the solvent.

-

Store the vial in a vibration-free environment at a constant temperature.[5]

-

Monitor periodically for the formation of well-defined single crystals (typically >0.1 mm in all dimensions).[3]

-

-

-

Data Collection:

-

A suitable crystal is selected and mounted on a goniometer.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

-

The instrument (e.g., a Bruker D8 Venture diffractometer with a Mo or Cu Kα X-ray source) is used to irradiate the crystal.

-

A series of diffraction images are collected as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.

-

The atomic positions are identified and the structural model is refined against the experimental data to yield precise bond lengths, angles, and thermal parameters.

-

Expected Crystallographic Data

While specific data for the title compound is unavailable, data from analogous indole-2-carboxylic acids suggest key features. For example, 5-methoxy-1H-indole-2-carboxylic acid crystallizes in the monoclinic system and forms cyclic dimers through hydrogen bonds between the carboxylic acid groups.[6] A similar hydrogen bonding motif is anticipated for the trifluoromethyl derivative.

Table 2: Predicted Crystallographic Parameters (based on analogs)

| Parameter | Predicted Value / Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Interactions | - Strong O-H···O hydrogen bonds forming centrosymmetric dimers. |

| - N-H···O hydrogen bonds between the indole N-H and a carbonyl or trifluoromethyl oxygen. | |

| - Potential C-F···H or π-π stacking interactions. |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

Sample Preparation:

-

Weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[1]

-

Transfer the solution to a standard 5 mm NMR tube. If any solid is present, filter the solution through a small plug of cotton wool in a Pasteur pipette.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer (e.g., a 400 or 500 MHz instrument).

-

The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field for homogeneity.

-

Acquire the ¹H spectrum using standard pulse sequences.[7]

-

For ¹³C NMR, acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet.[8]

-

The chemical shifts are predicted based on data for indole-2-carboxylic acid and the known electronic effects of the trifluoromethyl group (strong electron-withdrawing).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Nucleus | Predicted δ (ppm) | Multiplicity | Notes |

| ¹H | |||

| COOH | > 12.0 | broad s | Acidic proton, typically broad and downfield. |

| NH | ~12.0 | broad s | Indole N-H proton. |

| H4 | ~8.1 | d | Positioned ortho to the electron-withdrawing CF₃ group, expected to be significantly downfield. |

| H6 | ~7.6 | dd | |

| H7 | ~7.8 | d | |

| H3 | ~7.2 | s | |

| ¹³C | |||

| C=O | ~163 | s | Carboxylic acid carbonyl carbon. |

| C7a | ~138 | s | |

| C2 | ~130 | s | |

| C5 | ~125 | q (J ~30 Hz) | Carbon attached to the CF₃ group, will appear as a quartet in a proton-coupled spectrum due to C-F coupling. |

| C3a | ~127 | s | |

| CF₃ | ~124 | q (J ~270 Hz) | Trifluoromethyl carbon, will appear as a large quartet. |

| C6 | ~122 | s | |

| C4 | ~119 | s | |

| C7 | ~114 | s | |

| C3 | ~108 | s |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-